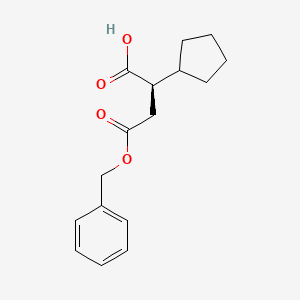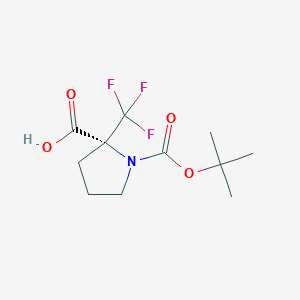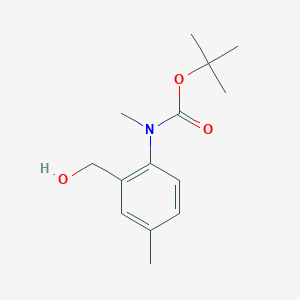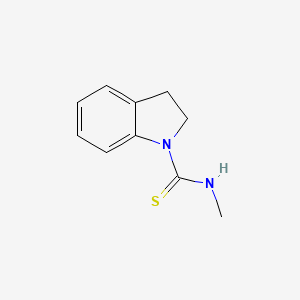
(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a benzyloxy group, a cyclopentyl ring, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzyl Protection: The hydroxyl group of the starting material is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentyl Introduction: The cyclopentyl group is introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with the protected intermediate.
Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.
Deprotection: The benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the oxo group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Methoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
®-4-(Ethoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
®-4-(Phenoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which provides specific hydrophobic interactions and steric effects that can influence its reactivity and biological activity. The cyclopentyl ring also adds to its structural complexity and potential for diverse applications.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1 |
Clé InChI |
YDLPEYDBEHTEBJ-CQSZACIVSA-N |
SMILES isomérique |
C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)











